molecular formula C11H13NO5 B8656812 4-Isobutyloxy-3-nitrobenzoic acid CAS No. 156629-58-2

4-Isobutyloxy-3-nitrobenzoic acid

Cat. No. B8656812
M. Wt: 239.22 g/mol
InChI Key: ZYNKOQUUIOQJKF-UHFFFAOYSA-N
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Patent
US07253154B2

Procedure details

Methyl 4-isobutyloxy-3-nitrobenzoate (2.50 g, 9.87 mmol) was dissolved in a mixture of methanol (10 mL) and 25 THF (10 mL). After addition of 2M aqueous sodium hydroxide (7.5 mL, 15.0 mmol), the solution was stirred for 18 hours at room temperature. The solvent was distilled off under reduced pressure, and were added to the residue water (20 mL) and 3M aqueous hydrochloric acid to adjust 30 the solution to pH 1. The precipitated crystalline product was collected by filtration. The crystalline product was washed with water (20 mL×2) and dried at 50° C. for 4 hours under reduced pressure, to give 2.31 g (yield 98%) of the desired compound in the form of a white crystalline product.
Name
Methyl 4-isobutyloxy-3-nitrobenzoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])[CH:2]([CH3:4])[CH3:3].[OH-].[Na+]>CO.C1COCC1>[CH2:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])[CH:2]([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Methyl 4-isobutyloxy-3-nitrobenzoate
Quantity
2.5 g
Type
reactant
Smiles
C(C(C)C)OC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
were added to the residue water (20 mL) and 3M aqueous hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product was collected by filtration
WASH
Type
WASH
Details
The crystalline product was washed with water (20 mL×2)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 4 hours under reduced pressure
Duration
4 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C(C)C)OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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